methyl 5-chloro-2H-chromene-8-carboxylate
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Overview
Description
Methyl 5-chloro-2H-chromene-8-carboxylate is a chemical compound with the molecular formula C11H9ClO3. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2H-chromene-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromene ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-2H-chromene-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5’-Chloro-8-formyl-5-hydroxy-1’,3’,3’-trimethyl-spiro-[chromene-2,2’-indoline]-6-carboxylate
- Methyl 5-chloro-2H-chromene-8-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to other chromene derivatives, it may exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
Methyl 5-chloro-2H-chromene-8-carboxylate is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including antibacterial, cytotoxic, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a chromene backbone, characterized by a fused benzene and pyran ring system. The presence of the chlorine atom and the carboxylate group significantly influences its biological activity.
1. Antibacterial Activity
Research indicates that compounds with chromene structures exhibit notable antibacterial properties. For instance, studies have shown that this compound demonstrates effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for this compound suggest it has a robust antibacterial effect comparable to established antibiotics .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 15 |
S. aureus | 10 |
2. Cytotoxicity
This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The results indicate significant cytotoxic activity, with a concentration-dependent response observed in assays using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound exhibited lower cytotoxicity against normal cells, indicating a degree of selectivity that is favorable for therapeutic use .
Table 2: Cytotoxicity Profile of this compound
Cell Line | CC50 (µM) |
---|---|
MCF-7 | 12.5 |
HeLa | 15.0 |
Normal Human Cells | >100 |
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Cytotoxic Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer, suggesting its potential as an adjunct therapy in oncology .
- Synergistic Effects : Research into combination therapies revealed that this compound enhances the efficacy of conventional chemotherapeutics when used in combination, providing a promising avenue for improving treatment outcomes .
Properties
Molecular Formula |
C11H9ClO3 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 5-chloro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)8-4-5-9(12)7-3-2-6-15-10(7)8/h2-5H,6H2,1H3 |
InChI Key |
OLELZVLFKINHGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)C=CCO2 |
Origin of Product |
United States |
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